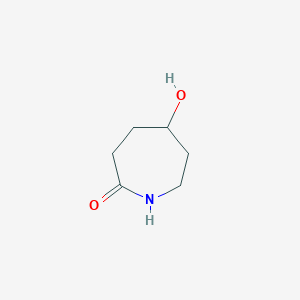
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-galactopyranosyl-(N-Fmoc)-L-serine pentafluorophenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-galactopyranosyl-(N-Fmoc)-L-serine pentafluorophenyl ester is an organic compound that serves as a building block in the synthesis of glycopeptides and glycoproteins. This compound is particularly valuable in the field of biochemistry and medicinal chemistry due to its role in the study of glycosylation processes and the development of therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-galactopyranosyl-(N-Fmoc)-L-serine pentafluorophenyl ester typically involves multiple steps. The process begins with the protection of functional groups to prevent unwanted reactions. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of the galactopyranosyl moiety are protected using acetyl groups.
Formation of Glycosidic Linkage: The protected galactopyranosyl derivative is then linked to the serine residue through a glycosidic bond.
Fmoc Protection: The amino group of the serine is protected with a fluorenylmethyloxycarbonyl (Fmoc) group.
Activation and Coupling: The final step involves the activation of the carboxyl group of serine with pentafluorophenyl ester, facilitating the coupling reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated synthesis equipment and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-galactopyranosyl-(N-Fmoc)-L-serine pentafluorophenyl ester undergoes various chemical reactions, including:
Hydrolysis: Removal of acetyl and Fmoc protecting groups under acidic or basic conditions.
Glycosylation: Formation of glycosidic bonds with other sugar moieties or peptides.
Substitution: Replacement of functional groups with other chemical entities.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) for Fmoc removal; sodium methoxide for acetyl group removal.
Glycosylation: Catalysts such as silver triflate (AgOTf) or boron trifluoride etherate (BF3·OEt2).
Substitution: Various nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions include deprotected glycopeptides, extended glycan chains, and substituted derivatives with modified functional groups.
Applications De Recherche Scientifique
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-galactopyranosyl-(N-Fmoc)-L-serine pentafluorophenyl ester is widely used in scientific research, particularly in:
Chemistry: Synthesis of complex carbohydrates and glycopeptides.
Biology: Study of glycosylation processes and protein-carbohydrate interactions.
Medicine: Development of glycopeptide-based therapeutics and vaccines.
Industry: Production of glycosylated biomolecules for pharmaceutical applications.
Mécanisme D'action
The compound exerts its effects primarily through its role as a glycosylation building block. It participates in the formation of glycosidic bonds, facilitating the attachment of sugar moieties to peptides and proteins. This process is crucial for the proper folding, stability, and function of glycoproteins. The molecular targets and pathways involved include glycosyltransferases and glycosidases that mediate the addition and removal of sugar residues.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Acetamido-2-deoxy-D-galactose: A simpler glycosylation building block without the serine and Fmoc groups.
N-Fmoc-L-serine: An amino acid derivative used in peptide synthesis.
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-galactopyranosyl chloride: A glycosyl donor used in glycosylation reactions.
Uniqueness
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-galactopyranosyl-(N-Fmoc)-L-serine pentafluorophenyl ester is unique due to its combination of a glycosylated serine residue with Fmoc and pentafluorophenyl ester groups. This structure allows for selective protection and activation, making it a versatile building block for the synthesis of complex glycopeptides and glycoproteins.
Propriétés
Formule moléculaire |
C38H35F5N2O13 |
|---|---|
Poids moléculaire |
822.7 g/mol |
Nom IUPAC |
(2,3,4,5,6-pentafluorophenyl) 2-[[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]-(9H-fluoren-9-ylmethoxycarbonyl)amino]-3-hydroxypropanoate |
InChI |
InChI=1S/C38H35F5N2O13/c1-16(47)44-32-35(56-19(4)50)33(55-18(3)49)26(15-53-17(2)48)57-36(32)45(25(13-46)37(51)58-34-30(42)28(40)27(39)29(41)31(34)43)38(52)54-14-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-26,32-33,35-36,46H,13-15H2,1-4H3,(H,44,47) |
Clé InChI |
OSUKGJZVAHKCJI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1C(C(C(OC1N(C(CO)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)COC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzenesulfonamide, N-[2-(1,4-dihydro-4-oxo-2-quinazolinyl)phenyl]-4-methyl-](/img/structure/B12088443.png)
![4-((Isopropyl(methyl)amino)methyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B12088447.png)


![ethyl 2-cyano-3-[4-(3,4,5-tribromo-1H-pyrazol-1-yl)anilino]acrylate](/img/structure/B12088463.png)

![5-hydroxy-4-methoxy-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione](/img/structure/B12088468.png)

![2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B12088474.png)



![Triphenyl-[4-[4-[2',4',5',7'-tetrafluoro-1-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-3,9'-xanthene]-5-carbonyl]piperazin-1-yl]butyl]phosphanium;triphenyl-[4-[4-[2',4',5',7'-tetrafluoro-3-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]piperazin-1-yl]butyl]phosphanium;dichloride;dihydrochloride](/img/structure/B12088499.png)
